N(4)-Hexadecyl-1-arabinofuranosylcytosine N(4)-Hexadecyl-1-arabinofuranosylcytosine
Brand Name: Vulcanchem
CAS No.: 103426-87-5
VCID: VC20785163
InChI: InChI=1S/C25H45N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-26-21-16-18-28(25(32)27-21)24-23(31)22(30)20(19-29)33-24/h16,18,20,22-24,29-31H,2-15,17,19H2,1H3,(H,26,27,32)/t20-,22-,23+,24-/m1/s1
SMILES: CCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
Molecular Formula: C25H45N3O5
Molecular Weight: 467.6 g/mol

N(4)-Hexadecyl-1-arabinofuranosylcytosine

CAS No.: 103426-87-5

Cat. No.: VC20785163

Molecular Formula: C25H45N3O5

Molecular Weight: 467.6 g/mol

* For research use only. Not for human or veterinary use.

N(4)-Hexadecyl-1-arabinofuranosylcytosine - 103426-87-5

Specification

CAS No. 103426-87-5
Molecular Formula C25H45N3O5
Molecular Weight 467.6 g/mol
IUPAC Name 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hexadecylamino)pyrimidin-2-one
Standard InChI InChI=1S/C25H45N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-26-21-16-18-28(25(32)27-21)24-23(31)22(30)20(19-29)33-24/h16,18,20,22-24,29-31H,2-15,17,19H2,1H3,(H,26,27,32)/t20-,22-,23+,24-/m1/s1
Standard InChI Key GOWMBYUZXIZENX-CAUSLRQDSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O
SMILES CCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
Canonical SMILES CCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator